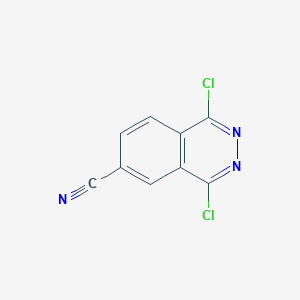

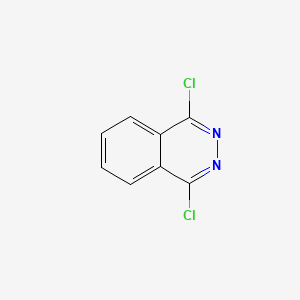

1,4-Dichlorophthalazine-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorophthalazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)9(11)14-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJDQOMCKHDEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443105 | |

| Record name | 1,4-dichlorophthalazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178308-61-7 | |

| Record name | 1,4-dichlorophthalazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 1,4-Dichlorophthalazine-6-carbonitrile

This guide provides a comprehensive technical overview of the structural analysis of 1,4-Dichlorophthalazine-6-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Phthalazine derivatives are known for their wide range of biological activities, and the introduction of chloro and cyano functionalities offers unique electronic and steric properties that are critical for tuning molecular interactions.[1] This document outlines the logical workflow for confirming the structure and elucidating the physicochemical properties of this specific molecule, from synthesis to advanced characterization.

Rationale and Synthetic Strategy

The analysis of any novel compound begins with a robust and verifiable synthetic pathway. The chloro and cyano groups are strongly electron-withdrawing, which significantly influences the reactivity of the phthalazine core. Therefore, a late-stage introduction of these functionalities can be challenging. A more prudent approach involves building the core from a precursor that already contains the requisite cyano group.

The proposed synthesis starts from 4-cyanophthalic acid, proceeding through cyclization with hydrazine to form the phthalazine-1,4-dione scaffold, followed by chlorination. This method ensures the unambiguous placement of the carbonitrile group at the 6-position.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of 6-Cyanophthalazine-1,4-dione.

-

To a round-bottom flask equipped with a reflux condenser, add 4-cyanophthalic acid (1.0 equiv.) and hydrazine hydrate (1.2 equiv.).

-

Add ethanol as a solvent and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-cyanophthalazine-1,4-dione. The product can be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound. [2]

-

In a flask under an inert atmosphere (e.g., Argon), suspend 6-cyanophthalazine-1,4-dione (1.0 equiv.) in N,N-dimethylformamide (DMF).

-

Slowly add phosphorus oxychloride (POCl₃, ~3.0 equiv.) to the suspension at room temperature.

-

Heat the reaction mixture to 80°C for 2-4 hours. The reaction should become a clear solution.

-

After completion, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Spectroscopic and Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a discussion on X-ray crystallography and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. The predicted spectra are based on known data for 1,4-dichlorophthalazine and the established effects of a cyano substituent on an aromatic system.[2]

-

¹H NMR Spectroscopy: The introduction of the electron-withdrawing cyano group at C6 will significantly deshield the adjacent protons. The aromatic region will feature three distinct signals corresponding to the protons at the C5, C7, and C8 positions.

-

H-5: Expected to be a doublet, significantly downfield due to the proximity of the electron-withdrawing nitrogen of the phthalazine ring and the C6-cyano group.

-

H-7: Expected to be a doublet of doublets, coupled to both H-5 and H-8.

-

H-8: Expected to be a doublet, coupled to H-7.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide key information, particularly the chemical shifts of the carbons bearing the chloro and cyano groups.

-

C1 & C4: These carbons, bonded to chlorine, are expected to appear significantly downfield, likely around 155 ppm.[2]

-

C6: The carbon atom attached to the cyano group will be deshielded.

-

C≡N: The nitrile carbon itself has a characteristic chemical shift in the 115–120 ppm range.[3]

-

Aromatic Carbons: The remaining six carbons of the bicyclic system will appear in the typical aromatic region (125-140 ppm).

-

| Data Type | Predicted Chemical Shift / Frequency / m/z | Rationale / Key Features |

| ¹H NMR (in CDCl₃) | ~ 8.0 - 8.5 ppm | Three distinct signals in the aromatic region. Protons will be deshielded due to the electron-withdrawing nature of the chloro and cyano groups. Expect complex splitting patterns (doublets, doublet of doublets). |

| ¹³C NMR (in CDCl₃) | C-Cl: ~155 ppmC-CN: ~135-140 ppmC≡N: ~115-120 ppmAromatic C-H & C-C: ~125-135 ppm | Distinct signals for carbons attached to heteroatoms. The nitrile carbon signal is a key identifier.[2][3] |

| IR Spectroscopy (KBr) | C≡N stretch: ~2230 cm⁻¹ (sharp, strong) C-Cl stretch: ~700-800 cm⁻¹Aromatic C=C/C=N stretch: ~1500-1600 cm⁻¹Aromatic C-H stretch: >3000 cm⁻¹ | The nitrile stretch is highly diagnostic and should be a prominent feature of the spectrum.[4][5] |

| Mass Spec. (EI) | M⁺: m/z 223 (base) M⁺+2: m/z 225 (approx. 65% of M⁺)M⁺+4: m/z 227 (approx. 10% of M⁺)Fragments: m/z 188 (M-Cl), m/z 161 (M-Cl-HCN) | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) is the most definitive feature, creating a characteristic M⁺, M⁺+2, and M⁺+4 cluster. Fragmentation will likely involve the sequential loss of chlorine and HCN. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most telling feature will be the nitrile stretch.

-

C≡N Stretch: A sharp and intense absorption peak is expected around 2230 cm⁻¹. The conjugation with the aromatic system slightly lowers the frequency compared to aliphatic nitriles.[5]

-

Aromatic Vibrations: The spectrum will also show characteristic peaks for aromatic C=C and C=N stretching in the 1500-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition through isotopic patterns.

-

Molecular Ion Peak: The key diagnostic feature will be the isotopic cluster for the molecular ion (M⁺) due to the presence of two chlorine atoms. The expected pattern will be a base peak at m/z 223 (for C₉H₃³⁵Cl₂N₃), a peak at m/z 225 of about 65% relative intensity (for one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 227 of about 10% intensity (for two ³⁷Cl atoms).

-

Fragmentation Pattern: Electron Impact (EI) ionization would likely induce fragmentation through several pathways. A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (M-Cl), which would result in a fragment at m/z 188. Subsequent loss of hydrogen cyanide (HCN) from the nitrile group is also a plausible fragmentation pathway.

Solid-State Structure and Computational Analysis

While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive solid-state structure, and computational modeling offers insights into the molecule's electronic properties.

Single-Crystal X-ray Crystallography

Obtaining a single crystal suitable for X-ray diffraction would provide precise data on bond lengths, bond angles, and intermolecular interactions.

-

Expected Molecular Geometry: The phthalazine core is expected to be largely planar. The chlorine and nitrile substituents will lie in this plane.

-

Intermolecular Interactions: In the crystal lattice, π-π stacking interactions between the aromatic rings are highly probable. Furthermore, the nitrogen atom of the cyano group and the chlorine atoms can act as weak hydrogen bond acceptors, potentially forming C-H···N or C-H···Cl interactions that stabilize the crystal packing.[6]

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., dichloromethane/hexane).

-

Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystallographic model.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. They can be used to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts.[1][7][8]

-

Methodology: A typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

-

Applications:

-

Geometry: Confirm the planarity of the molecule and predict bond lengths and angles.

-

IR Spectrum: Calculate the vibrational frequencies, which can be compared to the experimental IR spectrum to aid in peak assignment.

-

NMR Spectrum: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts, providing theoretical validation for the experimental assignments.

-

Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior and reactivity.

-

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The structural analysis of this compound requires a synergistic combination of synthesis, spectroscopy, and computational methods. The proposed synthetic route provides a clear and logical path to the target compound. The predicted spectroscopic data, particularly the unique isotopic signature in the mass spectrum, the sharp nitrile peak in the IR spectrum, and the complex aromatic pattern in the NMR spectrum, provide a robust framework for its identification. Final confirmation via single-crystal X-ray crystallography, supported by DFT calculations, would offer a complete and unambiguous picture of its molecular and electronic structure, paving the way for its further investigation in drug discovery and materials science applications.

References

- Al-Mulla, A. A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Pharma Chem, 9(13), 141–147.

-

PubChem. (n.d.). 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Retrieved from [Link][9]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link][4]

- El-Sayed, W. A., et al. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Serbian Chemical Society, 75(8), 1045-1056.

-

Chen, I. Y., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(12), 3239. Available at: [Link][2]

-

Al-Majid, A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. IUCrData, 3(12), x181827. Available at: [Link][6]

- Arkivoc. (2000).

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][10]

-

Toman, P., et al. (2024). DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. Molecules, 29(6), 1349. Available at: [Link][7]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][3]

-

Kniess, T., et al. (2020). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2020(2), M1131. Available at: [Link][11]

-

Berezina, T. A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][12][13]triazines. Journal of Structural Chemistry, 63, 1335–1349. Available at: [Link][14]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Rice University. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][15]

-

Belysheva, G. L., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 26(16), 4991. Available at: [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 9. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1,4-Dichlorophthalazine-6-carbonitrile: A Technical Guide for Researchers

Abstract

Introduction: The Need for Predictive Spectroscopic Analysis

1,4-Dichlorophthalazine is a key heterocyclic building block used in the synthesis of a variety of biologically active compounds. The introduction of a carbonitrile (-C≡N) group onto this scaffold, creating 1,4-Dichlorophthalazine-6-carbonitrile, is a logical step in medicinal chemistry to modulate electronic properties, metabolic stability, and receptor binding interactions. The nitrile group is a versatile functional handle for further chemical transformations and can act as a hydrogen bond acceptor.

To facilitate research and development involving this novel compound, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. In the absence of published experimental data for this compound, this guide leverages foundational spectroscopic principles and data from the well-characterized parent molecule, 1,4-Dichlorophthalazine[1], to construct a reliable, predictive spectroscopic profile.

Molecular Structure and Its Spectroscopic Implications

The key structural difference between the parent compound and the target molecule is the substitution of a hydrogen atom with a carbonitrile group on the benzene ring portion of the phthalazine core. This substitution breaks the C₂ symmetry of the aromatic ring system, which has profound and predictable consequences for the molecule's spectroscopic output, particularly in NMR.

Caption: A generalized workflow from synthesis to full spectroscopic characterization.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh (~0.1 mg) of the purified compound and dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.

-

Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the high-accuracy mass and compare the observed isotopic pattern with the theoretical pattern for a C₉H₃Cl₂N₃ species.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, either create a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid directly on the crystal.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum to identify key absorption bands. Pay close attention to the 2200-2300 cm⁻¹ region for the characteristic nitrile peak.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the highly pure, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals and analyze chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Interpretation: Correlate the ¹H and ¹³C spectra. If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

Conclusion

This guide provides a robust, scientifically-grounded framework for the spectroscopic identification of this compound. By leveraging validated data from the parent molecule 1,4-Dichlorophthalazine and applying fundamental principles of spectroscopy, we have established a set of predictive data that will be invaluable for any researcher working with this compound. The key diagnostic markers to confirm the identity of the target molecule are: a molecular ion cluster around m/z 223, 225, and 227 in the mass spectrum; a strong, sharp IR absorption near 2230 cm⁻¹; and a ¹H NMR spectrum showing three distinct aromatic signals with predictable downfield shifts. This document serves as a practical tool to accelerate research and ensure confidence in the structural integrity of synthesized materials.

References

-

LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to 1,4-Dichlorophthalazine and the Predicted Solubility of its 6-Carbonitrile Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dichlorophthalazine, a key intermediate in medicinal chemistry. Due to the limited availability of public data on its derivatives, this document also presents a scientifically grounded extrapolation of the physicochemical properties, particularly the solubility, of the hypothetical compound 1,4-Dichlorophthalazine-6-carbonitrile. This guide is intended to serve as a valuable resource for researchers working with phthalazine scaffolds in drug discovery and development, offering insights into their synthesis, properties, and the potential impact of functional group modifications.

Introduction to 1,4-Dichlorophthalazine: A Versatile Scaffold

1,4-Dichlorophthalazine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antihypertensive, antimicrobial, and antitumor effects.[3][4] The presence of two reactive chlorine atoms in the 1 and 4 positions makes 1,4-Dichlorophthalazine a highly versatile precursor for the introduction of various functional groups through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in drug design.[1]

Physicochemical Properties of 1,4-Dichlorophthalazine

A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process. Below is a summary of the known properties of 1,4-Dichlorophthalazine.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [5][6] |

| Molecular Weight | 199.04 g/mol | [1][2][5] |

| Appearance | White to yellow solid | [2][7] |

| Melting Point | 160-162 °C | [1] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [8] |

| Solubility in Organic Solvents | Soluble in Chloroform and Methanol | [8] |

| CAS Number | 4752-10-7 | [1][5] |

Synthesis of 1,4-Dichlorophthalazine

Several synthetic routes to 1,4-Dichlorophthalazine have been reported, with the most common starting from phthaloyl hydrazine. A general and efficient method involves the treatment of phthaloyl hydrazine with a chlorinating agent such as phosphoryl chloride (POCl₃).[8]

A typical laboratory-scale synthesis is as follows:

-

Phthaloyl hydrazine is added to an excess of phosphoryl chloride.

-

The mixture is heated, typically to around 110°C, for a specified period.

-

After the reaction is complete, the mixture is cooled and carefully quenched with crushed ice.

-

The resulting precipitate, 1,4-Dichlorophthalazine, is collected by filtration, washed with water until neutral, and dried.[8]

Other reported methods utilize different chlorinating agents, such as a mixture of phosphorus pentachloride and phosphorus trioxide, though these can be more corrosive and generate more waste.[3]

Applications in Medicinal Chemistry

The utility of 1,4-Dichlorophthalazine as a synthetic intermediate is well-documented. It has been employed as a starting material for the synthesis of:

-

Potent inhibitors of VEGF receptors I and II , which are crucial targets in anti-angiogenic cancer therapy.

-

Novel soluble polymer-bound ligands , demonstrating its application in the development of advanced materials and catalysts.[1]

-

A diverse range of 1,4-disubstituted phthalazine derivatives with potential as anticancer agents.[4]

The reactivity of the chloro-substituents allows for the facile introduction of various amine, thiol, and other nucleophilic groups, making it an ideal scaffold for generating compound libraries for high-throughput screening.

Understanding and Predicting Solubility: The Case of this compound

While extensive data exists for 1,4-Dichlorophthalazine, its 6-carbonitrile derivative is not well-characterized in publicly accessible literature. However, by understanding the influence of the nitrile functional group, we can make informed predictions about its properties, particularly its solubility.

The Critical Role of the Nitrile Group in Drug Design

The nitrile group (-C≡N) is a small, linear, and polar functional group that is increasingly utilized in medicinal chemistry.[9][10] Its incorporation into a molecule can have several beneficial effects:

-

Modulation of Physicochemical Properties: The nitrile group can influence a molecule's polarity, hydrogen bonding capacity, and overall solubility.[9][11]

-

Enhanced Biological Activity: The nitrile can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[11]

-

Improved Pharmacokinetic Profile: Introduction of a nitrile can block metabolically labile sites, increasing the metabolic stability of a drug candidate.[11] In some cases, it can also improve water solubility and decrease susceptibility to oxidative metabolism.[10]

Predicted Physicochemical Properties of this compound

The introduction of a carbonitrile group at the 6-position of the 1,4-Dichlorophthalazine core is expected to alter its physicochemical properties.

Figure 1: Predicted changes in physicochemical properties with the addition of a 6-carbonitrile group.

Predicting the Solubility of this compound

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a polar nitrile group to the relatively non-polar phthalazine ring system is anticipated to increase the overall polarity of the molecule. This increased polarity could lead to enhanced solubility in polar solvents, including aqueous media.

It is important to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[12][13]

-

Kinetic Solubility: A measure of the concentration of a compound that can be dissolved in a solvent under non-equilibrium conditions, often involving the precipitation of a supersaturated solution.[12][13]

For drug discovery purposes, kinetic solubility is often measured in high-throughput screening, while thermodynamic solubility provides a more fundamental understanding of the compound's behavior.

Based on general principles, the nitrile group in this compound is expected to:

-

Increase interactions with polar solvents through dipole-dipole interactions.

-

Potentially act as a hydrogen bond acceptor , further enhancing interactions with protic solvents like water and alcohols.

These factors suggest that this compound would likely exhibit greater aqueous solubility compared to the parent compound, 1,4-Dichlorophthalazine. However, the overall solubility will still be influenced by the crystalline structure and the hydrophobic nature of the dichlorophthalazine core.

Experimental Determination of Solubility: A Standardized Workflow

To validate the predicted solubility of this compound, a systematic experimental approach is necessary. The following workflow outlines a standard procedure for determining the thermodynamic solubility of a novel compound.

Figure 2: A standardized workflow for the experimental determination of thermodynamic solubility.

A crucial aspect of this workflow is ensuring that true equilibrium is reached during the equilibration step. This is typically achieved by agitating an excess of the solid compound in the chosen solvent for an extended period (e.g., 24-48 hours) at a constant temperature.[14] The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Safety and Handling

For 1,4-Dichlorophthalazine:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store it in a freezer and under an inert atmosphere.[15] It is also noted to be moisture-sensitive.[2]

For this compound:

As a novel compound, a full safety profile is not available. It should be handled with caution, assuming it possesses similar or potentially greater toxicity than the parent compound. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.

Conclusion

1,4-Dichlorophthalazine is a valuable and versatile building block in medicinal chemistry, offering a reactive scaffold for the synthesis of diverse and biologically active molecules. While its 6-carbonitrile derivative remains a hypothetical compound in the public domain, a scientific understanding of the role of the nitrile functional group allows for informed predictions of its physicochemical properties. The introduction of a 6-carbonitrile group is expected to increase the polarity and potentially the aqueous solubility of the 1,4-Dichlorophthalazine core. Experimental validation through a systematic solubility determination workflow is essential to confirm these predictions and to fully characterize this and other novel phthalazine derivatives for their potential in drug discovery and development.

References

- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.

- 1,4-Dichlorophthalazine 95 4752-10-7. Sigma-Aldrich.

- CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.

- 1,4-Dichlorophthalazine 95 4752-10-7. Sigma-Aldrich.

- 1,4-Dichloro phthalazine. Pragmetis.

- 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490. PubChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- solubility experimental methods.pptx. Slideshare.

- 1,4-Dichlorophthalazine | 4752-10-7. ChemicalBook.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Application of Nitrile in Drug Design.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Heterocyclic Compounds and Their Significance. ijmrsetm.

- Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect.

- Thermodynamic vs. kinetic solubility: Knowing which is which.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- 1,4-DICHLOROPHTHALAZINE. gsrs.

- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

- 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769. PubChem.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI.

- 20.

- Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions.

- Nitrile. Wikipedia.

- Safety D

- 1,4-Dichlorooctane | C8H16Cl2 | CID 18695165. PubChem.

- Solubility of Organic Compounds. University of Calgary.

- 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Agency for Toxic Substances and Disease Registry.

- 1,4-Dichlorobenzene (para).

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul

- Benzene, 1,4-dichloro-. the NIST WebBook.

Sources

- 1. 1,4-Dichlorophthalazine 95 4752-10-7 [sigmaaldrich.com]

- 2. pragmetis.com [pragmetis.com]

- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. fishersci.com [fishersci.com]

The Advent of a Novel Scaffold: A Technical Guide to the Synthesis and Characterization of 1,4-Dichlorophthalazine-6-carbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of various functional groups onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide delineates the conceptual discovery and a plausible, robust synthetic pathway to a novel derivative, 1,4-Dichlorophthalazine-6-carbonitrile . While the direct discovery of this specific molecule is not prominently documented in publicly available literature, its synthesis is logically extrapolated from established chemical principles. This document provides a comprehensive, in-depth exploration of a proposed synthetic route, the underlying chemical logic, detailed experimental protocols, and the characterization of this promising chemical entity. The strategic incorporation of a nitrile group at the 6-position, combined with the reactive chloro-substituents at the 1 and 4-positions, presents a trifunctionalized scaffold with significant potential for further chemical elaboration in drug discovery programs.

Introduction: The Strategic Imperative for Novel Phthalazine Derivatives

Phthalazine and its derivatives exhibit a remarkable breadth of biological activities, including but not limited to antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,4-dichlorophthalazine backbone, in particular, serves as a versatile intermediate, with the two chlorine atoms acting as excellent leaving groups for nucleophilic substitution, enabling the introduction of diverse functionalities.[3][4]

The nitrile functional group is a valuable pharmacophore in drug design.[5] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets. Furthermore, the nitrile group is metabolically stable and can be synthetically transformed into other important functionalities such as amines, amides, and carboxylic acids. The strategic placement of a nitrile group on the phthalazine core, therefore, represents a logical step in the exploration of new chemical space for drug discovery.

This guide focuses on the synthesis of this compound, a molecule that, to the best of our knowledge, is not commercially available and its synthesis not explicitly detailed in peer-reviewed journals. We present a well-reasoned, multi-step synthetic approach, grounded in established organic chemistry transformations.

Proposed Synthetic Pathway: A Multi-Step Approach to this compound

The proposed synthesis commences with a commercially available, substituted phthalic acid derivative, proceeding through the formation of the phthalazinone core, followed by chlorination and finally, the introduction of the nitrile group. This strategic sequence is designed to maximize yield and purity while minimizing potential side reactions.

Rationale for the Synthetic Strategy

The chosen pathway prioritizes the introduction of the nitrile precursor (an amino group, which is then converted to a bromo group) at an early stage. This approach avoids potential complications with direct functionalization of the pre-formed 1,4-dichlorophthalazine, which could lead to a mixture of regioisomers and is generally more challenging. The Sandmeyer reaction provides a reliable method for converting the amino group to a bromo group, which is an excellent substrate for subsequent palladium-catalyzed cyanation.[1][6]

Detailed Experimental Protocols

Synthesis of 6-Amino-2,3-dihydro-1,4-phthalazinedione (C)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-aminophthalic acid (1 equivalent).

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) and a suitable solvent such as ethanol or water.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 6-aminophthalhydrazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The initial product exists as 6-aminophthalhydrazide which is in equilibrium with 6-amino-2,3-dihydro-1,4-phthalazinedione.

Synthesis of 6-Bromo-2,3-dihydro-1,4-phthalazinedione (D) via Sandmeyer Reaction

-

Diazotization: Suspend 6-amino-2,3-dihydro-1,4-phthalazinedione (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%). Cool the suspension to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

-

Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and collect the precipitated solid by filtration. Wash the solid with water and dry. Recrystallization from a suitable solvent like ethanol may be required for purification.[6]

Synthesis of 6-Bromo-1,4-dichlorophthalazine (E)

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-2,3-dihydro-1,4-phthalazinedione (1 equivalent) in an excess of phosphorus oxychloride (POCl3).

-

Reaction: Heat the mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

Workup: Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.[7]

Synthesis of this compound (F) via Palladium-Catalyzed Cyanation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1,4-dichlorophthalazine (1 equivalent), zinc cyanide (Zn(CN)2, 0.6 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8][9]

Physicochemical Properties and Characterization Data

The following table summarizes the expected physicochemical properties of this compound.

| Property | Expected Value |

| Molecular Formula | C9H3Cl2N3 |

| Molecular Weight | 224.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not determined |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in chlorinated solvents, insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.5 (m, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 115-160 (aromatic and nitrile carbons) |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1600, 1550, 1480 (aromatic C=C and C=N stretch), ~750-850 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 223 (M⁺), 225 (M+2)⁺, 227 (M+4)⁺ |

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract. The synthesis should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Special care should be taken when handling phosphorus oxychloride and zinc cyanide, which are highly toxic and corrosive.

Applications and Future Directions

The synthesized this compound is a highly versatile building block for further chemical exploration. The two chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the creation of a diverse library of compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for derivatization.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for 1,4-Dichlorophthalazine-6-carbonitrile: A Detailed Guide for Medicinal Chemistry and Drug Development

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 1,4-Dichlorophthalazine-6-carbonitrile, a key heterocyclic building block in medicinal chemistry. Phthalazine derivatives are integral to the development of novel therapeutics, exhibiting a wide range of biological activities.[1] This guide elucidates the synthetic pathway from 4-cyanophthalic acid, detailing the formation of the phthalhydrazide intermediate followed by a robust chlorination procedure. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles to ensure procedural success and safety. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.

Introduction: The Significance of Phthalazine Scaffolds

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their rigid, planar structure serves as a versatile scaffold for the development of compounds with diverse pharmacological activities, including but not limited to, antihypertensive, antimicrobial, and antitumor properties.[2] The title compound, this compound, is a particularly valuable intermediate. The two chlorine atoms at the 1 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the facile introduction of various functional groups, while the carbonitrile moiety at the 6-position offers a handle for further chemical transformations. This trifunctionality makes it an attractive starting material for the synthesis of complex molecules in drug discovery programs.

The synthetic strategy outlined herein involves a two-step process commencing with the cyclocondensation of 4-cyanophthalic acid with hydrazine hydrate to form 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile. This intermediate is subsequently chlorinated to yield the target compound. This approach is a modification of established methods for the synthesis of analogous phthalazine systems.

Reaction Pathway and Mechanism

The synthesis of this compound proceeds through two key transformations:

Step 1: Formation of 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile (Phthalhydrazide Intermediate)

This step involves the reaction of 4-cyanophthalic acid with hydrazine. The reaction is a nucleophilic acyl substitution followed by intramolecular cyclization and dehydration. The hydrazine initially attacks one of the carboxylic acid groups, forming a hydrazide intermediate. Subsequent intramolecular attack of the terminal nitrogen of the hydrazide onto the second carboxylic acid group, followed by dehydration, leads to the stable, cyclic phthalhydrazide structure.

Step 2: Chlorination of the Phthalhydrazide Intermediate

The second step is the conversion of the phthalhydrazide intermediate to the final product, this compound. This is achieved through a chlorination reaction, which transforms the cyclic di-amide (lactam) structure into a di-chloro aromatic system. This transformation likely proceeds via the enol tautomer of the phthalhydrazide, which is then chlorinated by a suitable reagent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. The use of chlorinating agents like phosphorus oxychloride is a well-established method for the conversion of phthalazinones to chlorophthalazines.[3]

Below is a visual representation of the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4-Cyanophthalic acid | ≥98% | Commercially Available |

| Hydrazine hydrate | ≥98% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |

| Phosphorus pentachloride (PCl₅) | ≥98% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Synthesis

Step 1: Synthesis of 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophthalic acid (10.0 g, 52.3 mmol).

-

Reagent Addition: To the flask, add hydrazine hydrate (5.24 g, 104.6 mmol, 2.0 eq.) and 100 mL of ethanol.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent system). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Drying: Dry the collected solid under vacuum to obtain 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile as a white to off-white solid. The expected yield is typically high for this type of condensation reaction.

Step 2: Synthesis of this compound

CAUTION: This step involves the use of phosphorus oxychloride and phosphorus pentachloride, which are highly corrosive and react violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile (5.0 g, 26.7 mmol) from the previous step.

-

Reagent Addition: Carefully add phosphorus oxychloride (50 mL) to the flask. The mixture will form a slurry.

-

Heating and Second Reagent Addition: Begin heating the mixture to 80 °C with stirring. Once the temperature has stabilized, slowly add phosphorus pentachloride (11.1 g, 53.4 mmol, 2.0 eq.) in portions through the side neck of the flask. The addition is exothermic, so control the rate of addition to maintain the reaction temperature.

-

Reaction: After the addition is complete, increase the temperature to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, dark solution.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This will quench the excess phosphorus oxychloride and phosphorus pentachloride. A solid precipitate will form.

-

Isolation and Neutralization: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Then, wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by another wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield this compound as a crystalline solid.[4]

Data and Expected Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield |

| 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile | C₉H₅N₃O₂ | 187.16 | White to off-white solid | >90% |

| This compound | C₉H₃Cl₂N₃ | 224.05 | Crystalline solid | 70-85% |

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions and Waste Disposal

5.1. Hazard Identification and Personal Protective Equipment (PPE)

-

4-Cyanophthalic acid: May cause skin and eye irritation. Standard PPE (lab coat, gloves, safety glasses) is required.

-

Hydrazine hydrate: Toxic and corrosive. Can cause severe skin burns and eye damage. It is a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Causes severe skin burns and eye damage.[5][6] Inhalation can be fatal. Must be handled in a fume hood with heavy-duty acid-resistant gloves, a face shield, and a lab coat.[7]

-

Phosphorus pentachloride (PCl₅): Corrosive and reacts with water. Causes severe skin burns and eye damage. Handle with the same precautions as phosphorus oxychloride.[8][9]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

5.2. Waste Disposal

-

Acidic Waste: The aqueous filtrate from the chlorination work-up will be acidic. Neutralize carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

-

Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container for proper disposal.

-

Solid Waste: The final product and any solid byproducts should be stored in clearly labeled containers.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC. |

| Loss of product during work-up. | Use minimal amounts of cold solvent for washing the precipitate. | |

| Low yield or incomplete reaction in Step 2 | Insufficient chlorinating agent. | Ensure the correct stoichiometry of PCl₅ is used. |

| Presence of moisture. | Use anhydrous conditions and reagents for the chlorination step. | |

| Product is dark or oily | Impurities from the reaction. | Ensure thorough washing of the crude product before recrystallization. Consider a charcoal treatment during recrystallization if necessary. |

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the stringent safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the dichlorophthalazine core, coupled with the synthetic handle of the carbonitrile group, opens avenues for the creation of novel and complex molecular architectures with potential therapeutic applications.

References

- CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google P

- Singh, A., & Kumar, D. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. (URL: not available)

- Carling, R. W., et al. (2004). 3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues have γ-aminobutyric acidA receptor affinity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2541-2544. (URL: not available)

-

Zhang, L., et al. (2009). Synthesis and biological evaluation of 6-alkoxy-[2][10]triazolo[3,4-a]phthalazines as novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4025-4028. (URL: not available)

-

Cheng, C., et al. (2011). Synthesis and evaluation of 6-alkoxy-[2][10]triazolo[3,4-a]phthalazin-3(2H)-one derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4388-4393. (URL: not available)

- Muñín, J., et al. (2010). Synthesis of new phthalazinedione derivatives. Molbank, 2010(3), M679. (URL: not available)

-

Organic Syntheses Procedure. (URL: [Link])

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473. (URL: [Link])

-

Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. (URL: [Link])

-

Phthalonitrile | C8H4N2 - PubChem. (URL: [Link])

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. (URL: [Link])

-

Phthalazinone. (URL: [Link])

-

1,4-Dichlorophthalazine | C8H4Cl2N2 - PubChem. (URL: [Link])

-

Organic Syntheses. (URL: [Link])

- Synthesis of 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines by Suzuki-type cross-coupling reaction. Synthesis, 2001(05), 699-701. (URL: not available)

- US2047946A - Process for the chlorination of phthalide and further treatment of the chlorination product - Google P

-

Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. (URL: [Link])

-

Efficient synthesis of selected phthalazine derivatives. Arkivoc, 2005(11), 133-140. (URL: [Link])

-

Kessler, S. N., & Wegner, H. A. (2012). A One-Pot Synthesis of Phthalazines and Pyridazino-Aromatics. Organic Letters, 14(15), 3978-3981. (URL: [Link])

Sources

- 1. WO2016020635A1 - Chlorination of sucrose-6-esters - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 7. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dichlorophthalazine-6-carbonitrile

Introduction: The Strategic Importance of Phthalazine Scaffolds and the Power of C-N Bond Formation

In the landscape of modern medicinal chemistry and drug development, the phthalazine core is a privileged scaffold, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The functionalization of this heterocyclic system is therefore of paramount importance for the generation of novel molecular entities with enhanced potency and selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of contemporary synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, offering a mild and versatile alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[2]

This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to the challenging substrate, 1,4-Dichlorophthalazine-6-carbonitrile. The presence of two reactive chlorine atoms and an electron-withdrawing nitrile group on the phthalazine ring presents unique challenges and opportunities for selective C-N bond formation. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary protocols, mechanistic insights, and practical troubleshooting advice to successfully employ this powerful transformation in their synthetic endeavors.

Part 1: Synthesis of the Starting Material: this compound

A robust and reproducible synthesis of the starting material is crucial for any subsequent chemical transformations. The following multi-step protocol outlines a plausible and referenced route to this compound, commencing from commercially available 4-aminophthalic acid.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol for the Synthesis of this compound

Step 1: Synthesis of 4-Cyanophthalic acid

This step employs a Sandmeyer-type reaction to convert the amino group of 4-aminophthalic acid into a nitrile.

-

Materials: 4-Aminophthalic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), distilled water, ice.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-aminophthalic acid in dilute hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture gently to ensure complete reaction.

-

Acidify the reaction mixture to precipitate the crude 4-cyanophthalic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

-

Step 2: Synthesis of 3-Cyanophthalic anhydride

The dicarboxylic acid is dehydrated to the corresponding anhydride.

-

Materials: 4-Cyanophthalic acid, Acetic anhydride.

-

Procedure:

-

In a round-bottom flask, suspend 4-cyanophthalic acid in acetic anhydride.[1]

-

Heat the mixture to reflux for several hours until the solid has dissolved and the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to cool, during which the anhydride may crystallize.

-

Collect the crystalline product by filtration, wash with a small amount of cold ether, and dry under vacuum.

-

Step 3: Synthesis of 6-Cyanophthalazin-1,4-dione

The anhydride is reacted with hydrazine to form the phthalazinedione ring system.

-

Materials: 3-Cyanophthalic anhydride, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 3-cyanophthalic anhydride in ethanol in a round-bottom flask.[3]

-

Slowly add hydrazine hydrate to the solution. The reaction is typically exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

Step 4: Synthesis of this compound

The final step involves the chlorination of the phthalazinedione.

-

Materials: 6-Cyanophthalazin-1,4-dione, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 6-cyanophthalazin-1,4-dione to an excess of phosphorus oxychloride.[4][5]

-

Heat the mixture to reflux for several hours. The reaction mixture will become a clear solution.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry completely. Further purification by column chromatography or recrystallization may be required.

-

Part 2: The Buchwald-Hartwig Amination: A Detailed Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted catalytic cycle involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[7]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido ligand.[8]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Experimental Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the selective mono-amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different amine substrates.

Materials and Equipment

-

Substrates: this compound, primary or secondary amine.

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladium precatalyst.

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous toluene or 1,4-dioxane.

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas (argon or nitrogen) supply, standard laboratory glassware for workup and purification.

Step-by-Step Protocol

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

-

Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.

-

-

Addition of Amine:

-

Add the amine (1.0-1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solid reagents.

-

-

Reaction Conditions:

-

Seal the flask or vial and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

-

Part 4: Data Presentation and Optimization

The choice of reaction parameters can significantly impact the yield and selectivity of the Buchwald-Hartwig amination. The following table provides a starting point for the optimization of the reaction with different classes of amines.

| Amine Type | Recommended Catalyst/Ligand | Recommended Base | Solvent | Temperature (°C) | Expected Outcome |

| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu | Toluene | 80-100 | Good to excellent yield of the mono-aminated product. Potential for di-substitution at higher temperatures or with excess amine. |

| Secondary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-110 | Moderate to good yield. Steric hindrance may slow down the reaction. |

| Primary Arylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Good yield. Weaker bases are often preferred to avoid side reactions with the nitrile group. |

| Secondary Arylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | 1,4-Dioxane | 100-110 | Moderate yield. Can be challenging due to steric hindrance and lower nucleophilicity. |

Part 5: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Inappropriate base or solvent. | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., K₃PO₄, LHMDS) and solvents (e.g., THF, DME). |

| Formation of Di-substituted Product | - Excess amine used.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equiv) of the amine.- Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |

| Dehalogenation (Hydrodehalogenation) | - Presence of water or other protic sources.- Certain ligand/base combinations. | - Ensure strictly anhydrous conditions.- Try a different ligand or a weaker base. |

| Decomposition of Starting Material or Product | - Base sensitivity of the nitrile group.- High reaction temperature. | - Use a milder base such as Cs₂CO₃ or K₃PO₄.- Lower the reaction temperature. |

| Difficulty in Purification | - Close polarity of the product and starting material or byproducts. | - Optimize the column chromatography eluent system.- Consider recrystallization as an alternative purification method. |

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

- Wu, X., & Fun, H. K. (2010). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules, 15(11), 8047-8058.

- Google Patents. (2019). A kind of preparation method of 1,4- dichloro phthalazines.

-

PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]

- Torkian, L., & Gholap, A. R. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. New Journal of Chemistry, 42(15), 12653-12658.

-

Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]

-

ResearchGate. (2020). Design and Synthesis of Some New Derivatives of 6,7-Dicholorophthalazine 1,4-(2H, 3H) dione for Pharmacological Testing as Anti-. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. Retrieved from [Link]

-

Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

- Chen, C. Y., et al. (2018).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. biosynth.com [biosynth.com]

- 3. dist.buketov.edu.kz [dist.buketov.edu.kz]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. GSRS [gsrs.ncats.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 1,4-Dichlorophthalazine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Phthalazine-6-carbonitrile Scaffold

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The strategic functionalization of this core allows for the precise tuning of a molecule's pharmacological profile. 1,4-Dichlorophthalazine-6-carbonitrile is a particularly valuable starting material for the synthesis of novel drug candidates, especially in the development of PARP and VEGF receptor inhibitors.[3] The presence of two reactive chlorine atoms at the 1- and 4-positions, activated by the heterocyclic nitrogen atoms and a potent electron-withdrawing nitrile group at the 6-position, makes this molecule an ideal substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

This guide provides a detailed exploration of the chemistry of this compound, focusing on the principles and practical protocols for its selective functionalization. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and offer step-by-step procedures for the synthesis of mono- and di-substituted derivatives.